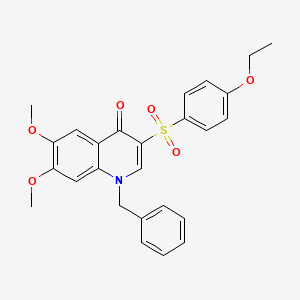

1-Benzyl-3-(4-ethoxyphenyl)sulfonyl-6,7-dimethoxyquinolin-4-one

Description

1-Benzyl-3-(4-ethoxyphenyl)sulfonyl-6,7-dimethoxyquinolin-4-one is a complex organic compound with a quinoline backbone.

Properties

IUPAC Name |

1-benzyl-3-(4-ethoxyphenyl)sulfonyl-6,7-dimethoxyquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO6S/c1-4-33-19-10-12-20(13-11-19)34(29,30)25-17-27(16-18-8-6-5-7-9-18)22-15-24(32-3)23(31-2)14-21(22)26(25)28/h5-15,17H,4,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYFYNVXRJMIUFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Benzyl-3-(4-ethoxyphenyl)sulfonyl-6,7-dimethoxyquinolin-4-one typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:

Formation of the Quinoline Core: This can be achieved through various methods, such as the Skraup synthesis or Friedländer synthesis.

Introduction of the Benzyl Group: This step usually involves a benzylation reaction, where a benzyl halide reacts with the quinoline derivative.

Ethoxylation and Methoxylation:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

1-Benzyl-3-(4-ethoxyphenyl)sulfonyl-6,7-dimethoxyquinolin-4-one undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and quinoline positions.

Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions, which are useful for forming carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Benzyl-3-(4-ethoxyphenyl)sulfonyl-6,7-dimethoxyquinolin-4-one has a wide range of scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.

Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

Material Science: It is explored for its potential use in organic electronics and as a building block for more complex materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(4-ethoxyphenyl)sulfonyl-6,7-dimethoxyquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

1-Benzyl-3-(4-ethoxyphenyl)sulfonyl-6,7-dimethoxyquinolin-4-one can be compared with other quinoline derivatives, such as:

1-Benzyl-3-(4-methoxyphenyl)sulfonyl-6,7-dimethoxyquinolin-4-one: Similar structure but with a methoxy group instead of an ethoxy group.

1-Benzyl-3-(4-ethylphenyl)sulfonyl-6,7-dimethoxyquinolin-4-one: Similar structure but with an ethyl group instead of an ethoxy group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Biological Activity

1-Benzyl-3-(4-ethoxyphenyl)sulfonyl-6,7-dimethoxyquinolin-4-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and comparisons with related compounds, supported by data tables and relevant research findings.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. The compound has been shown to induce cytotoxic effects on various cancer cell lines through mechanisms such as apoptosis and DNA damage.

Case Study: Cytotoxic Effects

A study evaluated the cytotoxicity of this compound against human lung adenocarcinoma (A549) and malignant melanoma (WM115) cell lines using the WST-1 assay. The results demonstrated significant inhibition of cell proliferation, with IC50 values indicating effective dose-response relationships.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 12.5 | Apoptosis induction |

| WM115 | 15.0 | DNA damage and caspase activation |

Antimicrobial Activity

The compound also exhibits antimicrobial activity against a range of bacterial and fungal strains. Its effectiveness is attributed to its ability to inhibit bacterial DNA gyrase, a crucial enzyme for bacterial replication.

Antimicrobial Efficacy Data

In vitro studies have shown that this compound effectively inhibits both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 32 µg/mL |

The biological activity of this compound is primarily mediated through:

- Enzyme Inhibition : It interacts with specific enzymes such as DNA gyrase and topoisomerases.

- Receptor Modulation : The compound may act as an antagonist or agonist at various receptors involved in cancer pathways.

Comparative Analysis

When compared to similar compounds like 1-Benzyl-3-(4-methoxyphenyl)sulfonyl-6,7-dimethoxyquinolin-4-one, this compound shows enhanced biological activity due to the electron-withdrawing nature of the ethoxy group.

Comparison Table

| Compound Name | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| 1-Benzyl-3-(4-ethoxyphenyl)sulfonyl... | High | Moderate |

| 1-Benzyl-3-(4-methoxyphenyl)sulfonyl... | Moderate | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.